molecular formula C8H9ClOS B584482 2-Chloro-6-(methylthio)benzenemethanol CAS No. 1340127-12-9

2-Chloro-6-(methylthio)benzenemethanol

Cat. No.: B584482
CAS No.: 1340127-12-9
M. Wt: 188.669
InChI Key: MDOOEIYIUANSRG-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzenemethanol, commonly referred to as 2-CMBM, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. A derivative of benzene, 2-CMBM is a colorless, volatile liquid with a characteristic odor. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an important component in the synthesis of many polymers and materials.

Scientific Research Applications

Regioselective Synthesis

2-Chloro-6-(methylthio)benzenemethanol plays a significant role in the regioselective synthesis of chlorophenols, demonstrating its utility as a regioselectivity modifier in the chlorination reactions of various phenols. This process, leveraging sulfuryl chloride with aluminum or ferric chloride as activators, showcases the compound's effectiveness in facilitating para-selective chlorination of specific phenolic compounds. This methodology provides a streamlined approach to synthesizing important chlorophenols, which have broad applications in chemical research and industry (Smith, Al-Zuhairi, Elliott, & El‐Hiti, 2018).

Dyeing Properties and Reactivity

The compound's derivatives have been explored for their reactivity and chemical selectivity, particularly in the context of dyeing properties. Research on 2-chloro-s-triazinyl reactive dyes, which incorporate a 2-chloro-4-methylthio group, reveals these derivatives' high propensity for undergoing reactions favorable for textile dyeing. This includes their excellent fixation to cotton on exhaust dyeing, demonstrating the compound's potential in developing new dyes with desirable reactivity and selectivity for industrial applications (Karapinar, Phillips, & Taylor, 2007).

Chemical Sensing

A novel application of this compound derivatives is in the field of chemical sensing. A photochromic diarylethene derivative, incorporating a 2-(methylthio)benzenamine unit, has demonstrated selective fluorometric/colorimetric sensing of metal ions. This innovative approach allows for the easy detection of Cu2+ ions through visible color changes and distinguishes between Cu2+ and Zn2+ ions via distinct fluorescence signals, highlighting the compound's utility in developing sensitive and selective chemosensors (Guo, Liu, Fan, & Pu, 2018).

Catalysis and Chemical Transformations

This compound and its derivatives have found applications in catalysis and chemical transformations. For instance, the synthesis and antitumor evaluation of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides showcase the compound's relevance in medicinal chemistry. These derivatives exhibit significant cytotoxic activity against various cancer cell lines, underscoring the potential for developing new therapeutic agents based on the compound's structural framework (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Safety and Hazards

The safety information available indicates that 2-Chloro-6-(methylthio)benzenemethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

(2-chloro-6-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOOEIYIUANSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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